N2-Isobutyrylguanosine
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Overview
Description
N-Isobutyrylguanosine is a synthetic nucleoside analog with the molecular formula C₁₄H₁₉N₅O₆ It is derived from guanosine, a nucleoside that is a fundamental building block of ribonucleic acid (RNA)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyrylguanosine typically involves the acylation of guanosine with isobutyryl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the N-isobutyryl derivative. The general reaction scheme is as follows:
- Dissolve guanosine in an appropriate solvent, such as dimethylformamide (DMF).
- Add pyridine to the solution to act as a base.
- Slowly add isobutyryl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography or recrystallization techniques.
Industrial Production Methods: Industrial production of N-Isobutyrylguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
- Use of high-purity reagents and solvents.
- Efficient mixing and temperature control to ensure consistent reaction conditions.
- Implementation of purification steps, such as crystallization and filtration, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Isobutyrylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert N-Isobutyrylguanosine into reduced forms with different chemical properties.
Substitution: The isobutyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
- Oxidized derivatives with altered electronic properties.
- Reduced forms with different functional groups.
- Substituted products with various functional groups replacing the isobutyryl group.
Scientific Research Applications
N-Isobutyrylguanosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of oligoribonucleotides and other nucleic acid derivatives.
Biology: Employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Isobutyrylguanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The compound targets specific enzymes involved in nucleic acid synthesis and degradation, leading to the inhibition of viral replication or cancer cell proliferation. Key molecular targets include:
RNA polymerase: Inhibition of RNA polymerase activity, leading to reduced RNA synthesis.
Ribonuclease: Interference with ribonuclease activity, affecting RNA degradation pathways.
Comparison with Similar Compounds
N-Isobutyrylguanosine can be compared with other nucleoside analogs, such as:
N-Acetylguanosine: Similar in structure but with an acetyl group instead of an isobutyryl group.
N-Benzoylguanosine: Contains a benzoyl group, leading to different chemical properties and applications.
N-Formylguanosine: Features a formyl group, which affects its reactivity and biological activity.
Uniqueness: N-Isobutyrylguanosine is unique due to its specific isobutyryl modification, which imparts distinct chemical properties and potential applications. Its ability to interfere with nucleic acid metabolism makes it a valuable tool in scientific research and therapeutic development.
Biological Activity
N2-Isobutyrylguanosine (N2-IBU-G) is a synthetic derivative of guanosine, characterized by the addition of an isobutyryl group at the nitrogen-2 position of the guanine base. Its molecular formula is C14H19N5O6, with a molecular weight of approximately 353.33 g/mol. This compound has garnered attention for its biological activity, particularly in the fields of cancer research and antiviral therapy.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Nucleic Acid Synthesis : The compound acts as a nucleoside analog, inhibiting RNA and DNA synthesis by interfering with the activity of key enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
- Induction of Apoptosis : N2-IBU-G has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways, leading to programmed cell death.
This compound demonstrates several important biochemical properties:
- Stability : The compound maintains stability under various storage conditions, with minimal degradation over time, making it suitable for long-term studies.
- Solubility : It is soluble in solvents such as dimethyl sulfoxide (DMSO) and methanol, facilitating its use in laboratory experiments.
Cellular Effects
In vitro studies have indicated that this compound effectively inhibits tumor growth and induces apoptosis in various cancer cell lines. Its cytotoxic effects are observed at specific concentrations without significant toxicity to normal cells .
Case Studies
- Antiviral Activity : this compound has been investigated for its antiviral potential. It is activated by thymidine kinase, which enhances its ability to inhibit viral replication processes. This characteristic makes it a candidate for antiviral therapies targeting various viruses.
- Cancer Research : In laboratory settings, N2-IBU-G has shown promise as an anticancer agent. Studies indicate that it can significantly reduce cell proliferation in cancerous tissues while exhibiting low cytotoxicity to healthy cells at effective doses .
Dosage Effects
Research indicates that the effects of this compound vary with dosage:
- Low Doses : At lower concentrations, it effectively inhibits tumor growth and induces apoptosis without notable toxicity.
- Higher Doses : Increased concentrations may lead to cytostatic effects, suppressing cell proliferation significantly .
Comparative Analysis
To understand the unique characteristics of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure/Modification | Unique Features |
---|---|---|
Guanosine | Base nucleoside without modifications | Natural nucleoside; essential for RNA synthesis |
N6-Methyladenosine | Methyl group at nitrogen-6 position | Involved in RNA methylation processes |
5'-O-DMT-N2-Isobutyrylguanosine | Dimethoxytrityl protecting group | Used as a substrate for studying enzymatic reactions |
N-Acetylguanosine | Acetyl group at nitrogen-9 position | Enhances solubility and stability |
This compound's structural modification at the nitrogen-2 position enhances its biological activity compared to natural guanosine while retaining some structural characteristics that allow it to function similarly in biochemical pathways.
Properties
Molecular Formula |
C14H19N5O6 |
---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24) |
InChI Key |
OXTYJSXVUGJSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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